cis-bis(isothiocycanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) rutheniuM(II)
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Overview
Description
cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) is a ruthenium-based complex known for its application in dye-sensitized solar cells (DSSCs). This compound is a polypyridyl complex that acts as a sensitizer, enhancing the efficiency of solar cells by absorbing light and converting it into electrical energy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) involves the coordination of ruthenium with bipyridyl ligands and isothiocyanate groups. The reaction typically starts with the preparation of the bipyridyl ligands, followed by their coordination to a ruthenium precursor. The isothiocyanate groups are then introduced to complete the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the isothiocyanate or bipyridyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like acetonitrile or ethanol under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new ruthenium complexes with different ligands .
Scientific Research Applications
cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) involves the absorption of light, which excites the electrons in the ruthenium complex. These excited electrons are then transferred to the conduction band of a semiconductor, such as titanium dioxide, generating an electric current. The molecular targets and pathways involved include the interaction with the semiconductor material and the subsequent electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylato) ruthenium(II):
di-tetrabutylammonium cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylato) ruthenium(II):
cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylato)-(4,4’-di-nonyl-2’-bipyridyl) ruthenium(II):
Uniqueness
cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) is unique due to its specific combination of ligands, which provide a balance of hydrophilic and hydrophobic properties. This balance enhances its stability and efficiency in DSSCs compared to other similar compounds .
Properties
Molecular Formula |
C45H61N6O4RuS2 |
---|---|
Molecular Weight |
915.2 g/mol |
InChI |
InChI=1S/C28H44N2.C12H8N2O4.2CNS.3CH3.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;;;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;3*1H3;/q;;5*-1;+5 |
InChI Key |
OFOQDYHYOZJNHV-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+5] |
Origin of Product |
United States |
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